Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate
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Overview
Description
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester is a synthetic compound known for its potent inhibitory effects on serine proteases, particularly thrombin. This compound is structurally related to benzamidine-based inhibitors and has been extensively studied for its anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl moiety. This is followed by the amidination of the phenylalanine derivative and subsequent esterification with isopropyl alcohol. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amidino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of serine proteases.
Biology: Employed in biochemical assays to investigate enzyme kinetics and inhibition mechanisms.
Medicine: Explored for its potential as an anticoagulant in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to the active site of serine proteases, particularly thrombin. This binding inhibits the enzyme’s activity, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. The molecular targets include the catalytic triad of thrombin, and the pathways involved are primarily related to blood coagulation .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another direct thrombin inhibitor with a similar structure and mechanism of action.
Argatroban: A synthetic direct thrombin inhibitor used in clinical settings.
Bivalirudin: A peptide-based thrombin inhibitor used as an anticoagulant during medical procedures.
Uniqueness
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester is unique due to its high specificity and potency as a thrombin inhibitor. Its structural features, such as the naphthylsulfonylglycyl moiety, contribute to its strong binding affinity and inhibitory effects .
Properties
CAS No. |
133397-81-6 |
---|---|
Molecular Formula |
C20H24N4O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1 |
InChI Key |
YAEIKQDHLCFGAA-KRWDZBQOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Key on ui other cas no. |
133397-81-6 |
Synonyms |
N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester N-TAPAM |
Origin of Product |
United States |
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